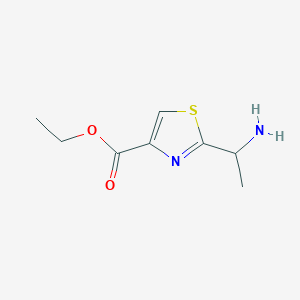

Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate

Overview

Description

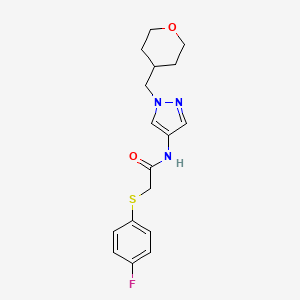

Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate is a type of organic medicinal compound . It is a significant class of 2-aminothiazoles, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The general procedure for the preparation of ethyl 2-aminothiazole-4-carboxylate involves the refluxing of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .Scientific Research Applications

Antimicrobial Agent

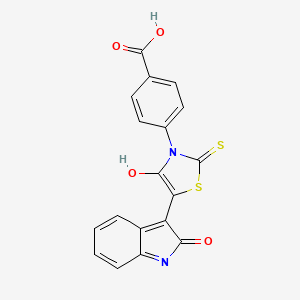

Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate: has been utilized as a starting material for synthesizing Schiff bases with significant antimicrobial properties . These compounds have shown promising results against multidrug-resistant strains of bacteria and fungi. For instance, certain derivatives have demonstrated inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard drugs .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to evaluate protein-ligand interactions . This is crucial in drug design as it helps predict the orientation of a substrate when it binds to an enzyme or receptor. Such studies have indicated that compounds with a hydroxyl group substituted on the benzene ring possess strong binding affinity, suggesting their potential as antagonists against target enzymes like UDP-N-acetylmuramate/L-alanine ligase .

Synthesis of Heterocyclic Analogues

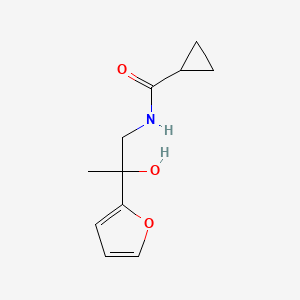

Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of a wide range of heterocyclic analogues . These analogues are structurally diverse and have a variety of therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Chemical Research and Education

In chemical research and educational settings, this compound is used to demonstrate the synthesis and characterization of organic medicinal compounds . It provides a practical example of how organic synthesis can lead to compounds with potential therapeutic applications.

Development of Antitumor Agents

Research has indicated that thiazole derivatives can exhibit antitumor properties . Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate can be modified to create new molecules that may act as inhibitors for certain types of cancer cells, making it a valuable compound in oncological research.

Anti-inflammatory and Analgesic Applications

The compound’s derivatives have been explored for their anti-inflammatory and analgesic properties . This is particularly relevant in the development of new medications that can provide relief from pain and inflammation without the side effects associated with traditional drugs.

Mechanism of Action

Future Directions

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new therapeutic agents.

properties

IUPAC Name |

ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHAKLFZRIHNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)

![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)